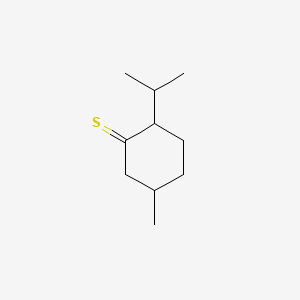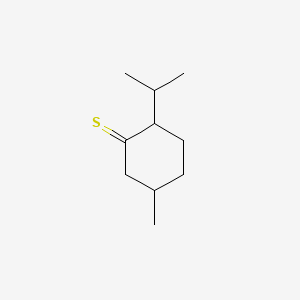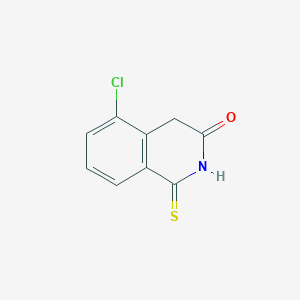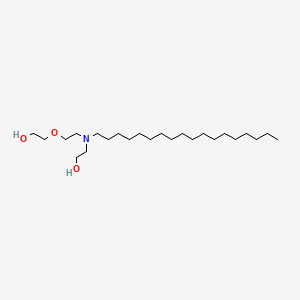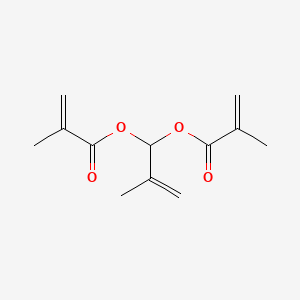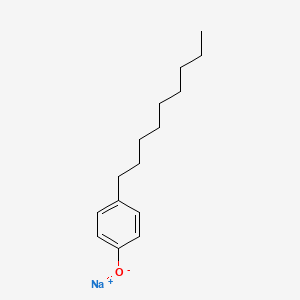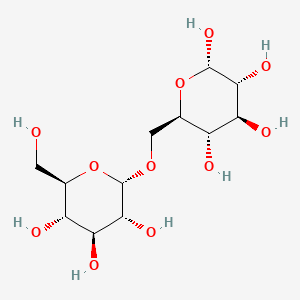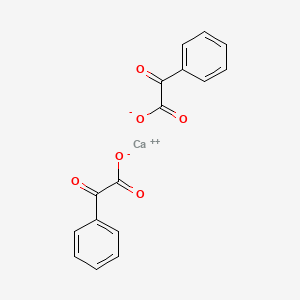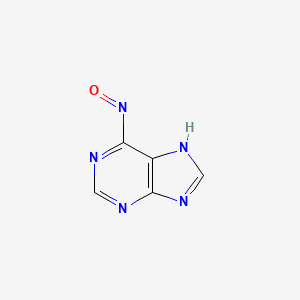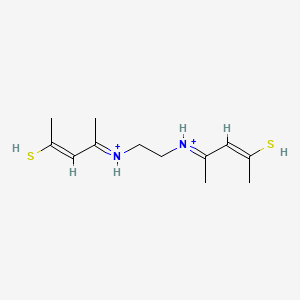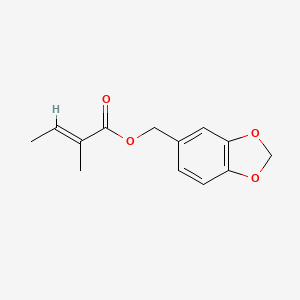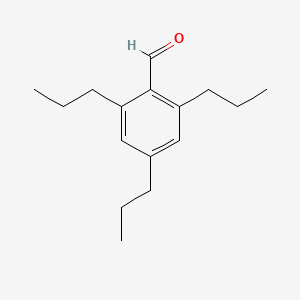
2,4,6-Tripropylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tripropylbenzaldehyde is an organic compound with the molecular formula C16H24O It is a derivative of benzaldehyde, where three propyl groups are attached to the benzene ring at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tripropylbenzaldehyde typically involves the formylation of 2,4,6-tripropylbenzene. One common method is the Gattermann-Koch reaction, where carbon monoxide and hydrogen chloride are used in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{CO} + \text{HCl} \rightarrow \text{C}{10}\text{H}{13}\text{CHO} ]
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2,4,6-tripropylbenzoic acid.
Reduction: Reduction of the aldehyde group can yield 2,4,6-tripropylbenzyl alcohol.
Substitution: The propyl groups can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2,4,6-Tripropylbenzoic acid.
Reduction: 2,4,6-Tripropylbenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,4,6-Tripropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying steric effects in chemical reactions.
Biology: While specific biological applications are limited, derivatives of this compound may be explored for potential bioactivity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly in the area of aromatic aldehydes.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tripropylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the influence of the propyl substituents. The aldehyde group can participate in nucleophilic addition reactions, while the propyl groups can affect the compound’s reactivity and stability through steric hindrance and electronic effects.
Comparación Con Compuestos Similares
2,4,6-Trimethylbenzaldehyde: Similar in structure but with methyl groups instead of propyl groups.
2,4,6-Tribromobenzaldehyde: Contains bromine atoms instead of propyl groups.
2,4,6-Trichlorobenzaldehyde: Contains chlorine atoms instead of propyl groups.
Uniqueness: 2,4,6-Tripropylbenzaldehyde is unique due to the presence of three bulky propyl groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other benzaldehyde derivatives with smaller or different substituents.
Propiedades
Número CAS |
94199-92-5 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
2,4,6-tripropylbenzaldehyde |
InChI |
InChI=1S/C16H24O/c1-4-7-13-10-14(8-5-2)16(12-17)15(11-13)9-6-3/h10-12H,4-9H2,1-3H3 |
Clave InChI |
XLBMUNUEKHFEFL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C(=C1)CCC)C=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


